
Doxylamine Di-N-Oxide
Übersicht
Beschreibung
Doxylamine Di-N-Oxide is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is an impurity of Doxylamine, which is an H1 histamine receptor antagonist commonly used as an antihistamine and sedative . This compound is characterized by its pale beige solid form and is hygroscopic, requiring storage under inert atmosphere conditions .
Vorbereitungsmethoden
The synthesis of Doxylamine Di-N-Oxide involves several steps. One common method includes the reaction of a Grignard reagent generated from iodobenzene and magnesium with 2-acetylpyridine to produce 2-pyridyl phenyl methyl alcohol. This intermediate then reacts with sodium amide and 2-dimethylamino chloroethane sequentially . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Doxylamine Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen and oxygen atoms in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Sedative and Antihistaminic Effects
Doxylamine Di-N-Oxide retains the sedative properties of its parent compound. It acts as an antagonist at the histamine H1 receptor, which is responsible for its effectiveness in treating insomnia and allergy symptoms. A systematic review indicated that doxylamine has a moderate effect size for insomnia treatment, with a standardized mean difference of 0.47 compared to placebo after four weeks . The typical dosage for sleep-related issues ranges from 5 to 50 mg, with 25 mg being the most common .
1.2 Pharmacokinetics
The pharmacokinetic profile of doxylamine indicates a bioavailability of approximately 24.7% when administered orally and 70.8% intranasally . Its metabolism predominantly occurs in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites, including N-doxylamine-oxide .
Toxicological Studies
2.1 Hair Analysis and Forensic Implications
A recent study investigated the incorporation of doxylamine and N-doxylamine-oxide into human hair, revealing significant insights into drug metabolism and forensic applications. The research involved three subjects with varying dosages and hair treatments, demonstrating how oxidative hair dying influenced drug concentrations . The findings suggested that hair analysis could be pivotal in forensic toxicology for interpreting drug use and exposure history.
Table 1: Concentrations of Doxylamine and N-Doxylamine-Oxide in Hair Samples
Subject | Doxylamine (pg/mg) | N-Doxylamine-Oxide (pg/mg) |
---|---|---|
Subject 1 | 1825 | 16 |
Subject 2 | 182 | <LOQ |
Subject 3 (after dyeing) | 367 (1st cm) | 22 (1st cm) |
664 (2nd cm) | 37 (2nd cm) | |
108 (3rd cm) | 13 (3rd cm) | |
13 (4th cm) | 7 (4th cm) |
2.2 Long-Term Exposure Studies
Animal studies have indicated potential carcinogenic effects associated with long-term exposure to doxylamine succinate, which may also apply to its oxide form. In rats fed high doses over extended periods, there was an increase in liver tumors, suggesting a need for caution regarding prolonged use . These findings necessitate further investigation into the safety profile of this compound.
Clinical Applications
3.1 Use in Combination Therapies
Doxylamine is often used in combination with pyridoxine for treating morning sickness in pregnant women. This combination has been reintroduced under the brand name Diclegis after previous concerns regarding safety were addressed through extensive studies showing no significant teratogenic effects .
3.2 Potential for New Formulations
Research into new formulations of this compound suggests potential improvements in drug release profiles that could enhance therapeutic efficacy while minimizing side effects . These formulations could lead to better management strategies for conditions like insomnia or allergic reactions.
Wirkmechanismus
Doxylamine Di-N-Oxide exerts its effects by competitively inhibiting histamine at H1 receptors, similar to Doxylamine . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating nausea .
Vergleich Mit ähnlichen Verbindungen
Doxylamine Di-N-Oxide is similar to other compounds such as:
Doxylamine: The parent compound, used as an antihistamine and sedative.
Doxylamine N-Oxide: Another impurity of Doxylamine with similar chemical properties.
Doxylamine Succinate: The salt form of Doxylamine, commonly used in over-the-counter sleep aids.
What sets this compound apart is its specific structure and the presence of two N-oxide groups, which influence its chemical reactivity and interactions .
Biologische Aktivität
Doxylamine Di-N-Oxide, a derivative of doxylamine, exhibits a range of biological activities and pharmacological properties. This article provides an extensive overview of its biological activity, including its pharmacodynamics, potential therapeutic uses, and associated risks.
This compound is chemically classified as a member of the ethanolamine class of antihistamines. Its structure includes the N-oxide functional group, which is crucial for its biological activity. The molecular formula is with a molecular weight of 302.37 g/mol .
This compound primarily acts as an antagonist at the histamine H1 receptors, similar to its parent compound, doxylamine. This action contributes to its sedative and antihistaminic effects. Additionally, the N-oxide group enhances water solubility and may alter membrane permeability, influencing its pharmacokinetics and bioavailability .
Sedation and Sleep Induction
This compound has been studied for its sedative properties , making it useful in treating insomnia. A systematic review indicated that doxylamine has a moderate effect size against placebo for sleep induction . Typical dosages range from 5 to 50 mg, with 25 mg being common for sleep aid purposes.
Anticholinergic Effects
As a potent anticholinergic agent, doxylamine can cause side effects such as dry mouth, constipation, and urinary retention. These effects are consistent with other first-generation antihistamines . Long-term use may increase the risk of cognitive decline in older adults due to anticholinergic burden .
Toxicity and Overdose
This compound can exhibit significant toxicity in cases of overdose. Symptoms may include severe drowsiness, hallucinations, seizures, and potentially fatal outcomes such as cardiopulmonary arrest. The median lethal dose (LD50) is estimated between 50-500 mg/kg in humans .
Neuroprotective Properties
Recent studies have explored the neuroprotective potential of N-oxides, including this compound. Research indicates that compounds with N-oxide functionalities can exhibit protective effects against neuronal injury in models of ischemia . This suggests potential applications in treating neurodegenerative disorders.
Carcinogenicity Studies
Animal studies have raised concerns regarding the carcinogenic potential of doxylamine derivatives. Research has shown positive results for liver and thyroid cancers in rodent models; however, human data remain limited . The International Agency for Research on Cancer has classified doxylamine as "not classifiable" regarding human carcinogenicity.
Comparative Biological Activity Table
Property | This compound | Doxylamine |
---|---|---|
Histamine H1 Antagonism | Yes | Yes |
Sedative Effect | Moderate | Moderate |
Anticholinergic Activity | High | High |
Neuroprotective Potential | Yes | Limited |
Carcinogenicity Risk | Uncertain | Possible |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Doxylamine Di-N-Oxide?
- Methodology : Synthesis typically involves oxidizing doxylamine or its derivatives using hydrogen peroxide or other oxidizing agents under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (proton and carbon spectra) and mass spectrometry (MS) for molecular weight validation. Purity assessment should use high-performance liquid chromatography (HPLC) with UV detection .
Q. How can researchers quantify this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound. Calibration curves using deuterated internal standards (e.g., deuterated doxylamine) improve accuracy .
Q. What factors influence the stability of this compound in experimental settings?
- Methodology : Stability studies should assess pH (e.g., 2–9), temperature (4°C, 25°C, 40°C), and light exposure. Use accelerated stability protocols with HPLC monitoring. Buffered solutions (e.g., phosphate buffer) minimize hydrolysis, while inert atmospheres (nitrogen) prevent oxidative degradation .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its parent compound, doxylamine?
- Methodology : Conduct in vitro metabolism assays using human liver microsomes or hepatocytes. Identify metabolites via LC-MS/MS and compare with known doxylamine metabolites (e.g., desmethyldoxylamine). Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate. In vivo studies in rodent models can validate urinary excretion patterns .
Q. What experimental designs are optimal for studying this compound’s role in membrane protein solubilization?
- Methodology : Use fluorescence-detection size-exclusion chromatography (FSEC) to evaluate solubilization efficiency in membrane protein extracts. Compare critical micelle concentration (CMC) of this compound with other detergents (e.g., lauryldimethylamine oxide) using dynamic light scattering (DLS). Include negative controls with non-ionic detergents .
Q. How can researchers reconcile contradictory carcinogenicity data between animal models and human studies?
- Methodology : Perform in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenic potential. Use human-derived organoids or 3D cell cultures to simulate long-term exposure. Epidemiological studies should leverage existing pharmacovigilance databases to identify correlations between clinical use and cancer incidence .
Q. What pharmacokinetic considerations apply when co-administering this compound with other therapeutics?
- Methodology : Conduct crossover studies in animal models to evaluate drug-drug interactions. Monitor plasma concentrations via LC-MS/MS and calculate pharmacokinetic parameters (AUC, Cmax, t₁/₂). Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .
Q. How does this compound interact with environmental systems, and what remediation strategies are viable?
- Methodology : Assess biodegradation using soil or water microcosms spiked with the compound. Quantify residual levels via gas chromatography (GC-MS) and identify degradation products. Evaluate surfactant-enhanced remediation (SER) techniques for soil contamination, measuring critical micelle concentration (CMC) impacts .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBZZLLRVCOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-70-3 | |
Record name | Doxylamine dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXYLAMINE DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.